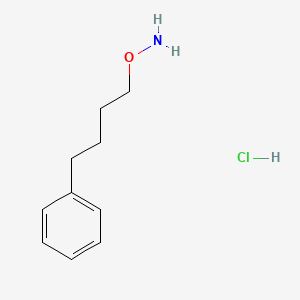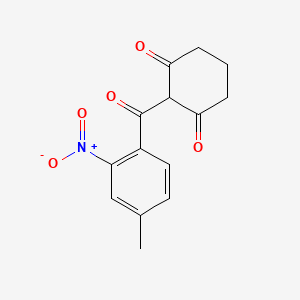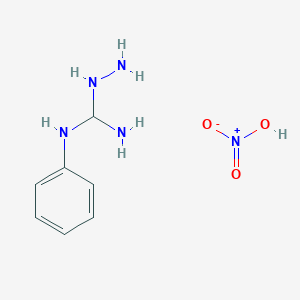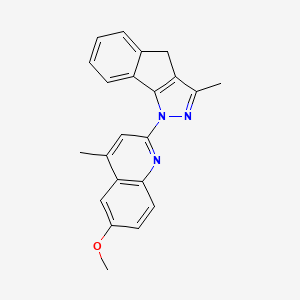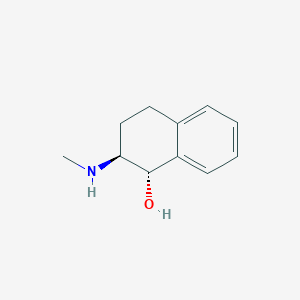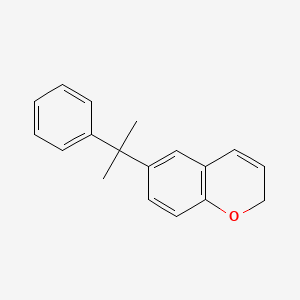
3-(4-Hydroxyphenyl)prop-2-EN-1-YL docosanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is an organic compound characterized by a long-chain fatty acid ester linked to a phenolic group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate typically involves esterification reactions. One common method is the reaction of 3-(4-hydroxyphenyl)prop-2-en-1-ol with docosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of enzymatic catalysts, such as lipases, can also be explored for a more environmentally friendly synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-yl chain can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated esters.
Substitution: Formation of ether or ester derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is used as a building block for the synthesis of more complex molecules. Its long-chain ester structure makes it useful in the study of lipid interactions and membrane dynamics.
Biology
In biological research, this compound can be used to study the effects of long-chain esters on cellular processes. It may also serve as a model compound for understanding the metabolism of similar esters in living organisms.
Medicine
In medicine, this compound has potential applications in drug delivery systems. Its lipophilic nature allows it to interact with cell membranes, making it a candidate for the development of lipid-based drug carriers.
Industry
Industrially, this compound can be used in the formulation of cosmetics and personal care products due to its emollient properties. It can also be explored as a biodegradable lubricant.
Mécanisme D'action
The mechanism by which 3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate exerts its effects involves its interaction with lipid membranes. The long-chain ester can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Hydroxyphenyl)prop-2-en-1-yl palmitate: Similar structure but with a shorter fatty acid chain.
3-(4-Hydroxyphenyl)prop-2-en-1-yl stearate: Another similar compound with an intermediate chain length.
Uniqueness
3-(4-Hydroxyphenyl)prop-2-en-1-yl docosanoate is unique due to its long-chain docosanoate ester, which imparts distinct physical and chemical properties. This long chain enhances its lipophilicity and potential for integration into lipid membranes, making it particularly useful in applications requiring strong lipid interactions.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propriétés
Numéro CAS |
125003-14-7 |
|---|---|
Formule moléculaire |
C31H52O3 |
Poids moléculaire |
472.7 g/mol |
Nom IUPAC |
3-(4-hydroxyphenyl)prop-2-enyl docosanoate |
InChI |
InChI=1S/C31H52O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-31(33)34-28-21-22-29-24-26-30(32)27-25-29/h21-22,24-27,32H,2-20,23,28H2,1H3 |
Clé InChI |
VNCVKIMHIFSCMV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)

![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
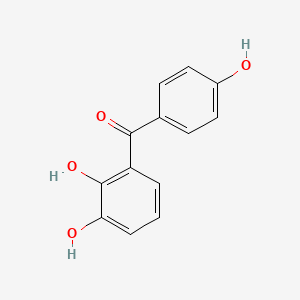
![2-[2-(Decyloxy)phenoxy]oxane](/img/structure/B14277834.png)
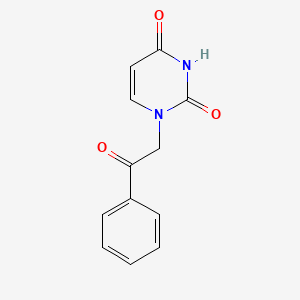
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
